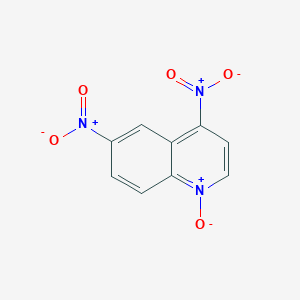

Quinoline, 4,6-dinitro-, 1-oxide

Description

Historical Context and Significance of Quinoline (B57606) Derivatives in Organic Synthesis

Quinoline, a heterocyclic aromatic compound composed of a fused benzene (B151609) and pyridine (B92270) ring, was first isolated from coal tar in 1834 by Friedlieb Ferdinand Runge. researchgate.netrsc.org Its structural elucidation and the subsequent development of synthetic methods opened a vast field of chemical exploration. One of the earliest and most notable methods, the Skraup synthesis, was developed in 1880 and involved the reaction of aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org

Over the years, a variety of other named reactions have been developed to construct the quinoline core, highlighting its importance in the field. rsc.orgiipseries.org These methods allow for the creation of a wide array of substituted quinolines, which are crucial intermediates and final products in numerous applications. The significance of quinoline derivatives is underscored by their wide-ranging applications in medicinal chemistry, where they form the structural basis for many antimalarial, antibacterial, antifungal, and anti-inflammatory drugs. rsc.orgorientjchem.org Beyond pharmaceuticals, they are integral to the development of agrochemicals, dyes, and materials with specific electronic and optical properties. researchgate.netnumberanalytics.com

Table 1: Foundational Quinoline Synthesis Methods

| Synthesis Method | Year Developed | Reactants Example | Key Features |

|---|---|---|---|

| Skraup Synthesis | 1880 | Aniline, glycerol, sulfuric acid, nitrobenzene | A classic, albeit often harsh, method for quinoline synthesis. numberanalytics.comiipseries.org |

| Friedländer Synthesis | 1882 | o-aminoaryl aldehyde or ketone, a ketone with an α-methylene group | An aldol (B89426) condensation type reaction. iipseries.org |

| Combes Synthesis | 1888 | Aniline, acetoacetone, sulfuric acid | Leads to the formation of 2,4-disubstituted quinolines. iipseries.org |

| Doebner-von Miller | - | Aniline derivative, α,β-unsaturated carbonyl compound | A versatile method for producing a variety of substituted quinolines. iipseries.org |

Importance of N-Oxide Functionality in Heterocyclic Chemistry

The N-oxide functionality, characterized by a dative bond between the nitrogen of a heterocycle and an oxygen atom (N⁺–O⁻), profoundly alters the chemical and physical properties of the parent molecule. researchgate.net These compounds are not merely derivatives but a distinct class of molecules with significant utility. polyu.edu.hk The N⁺–O⁻ bond is highly polar and capable of forming strong hydrogen bonds, which can be used to increase the water solubility of parent compounds. nih.govacs.org

In synthetic chemistry, heterocyclic N-oxides are valuable intermediates. polyu.edu.hk The N-oxide group changes the reactivity profile of the heterocycle, often activating the ring for both electrophilic and nucleophilic substitution at positions that would otherwise be unreactive. researchgate.net This altered reactivity provides synthetic chemists with powerful tools for creating complex molecular architectures. researchgate.net Furthermore, the N-oxide motif is increasingly recognized for its role in medicinal chemistry. Many N-oxides are found to be biologically active, serving as anticancer, antibacterial, and anti-inflammatory agents. researchgate.net They can also function as prodrugs, which are enzymatically reduced in vivo, a strategy particularly useful for targeting hypoxic tissues. nih.govacs.org

Overview of Nitroaromatic Systems in Chemical Research

Nitroaromatic compounds, which contain one or more nitro groups (–NO₂) attached to an aromatic ring, are a significant class of industrial chemicals. nih.gov They are synthesized on a large scale for use as precursors in the production of dyes, polymers, pesticides, and explosives. nih.govresearchgate.net The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, a property conferred by both inductive and resonance effects. scielo.br

This strong electron-withdrawing nature dictates the chemical behavior of nitroaromatics. It deactivates the aromatic ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution. scielo.br The presence of the nitro group also makes these compounds resistant to oxidative degradation. nih.gov While their industrial utility is vast, many nitroaromatic compounds are noted for their potential toxicity and are considered environmental pollutants. nih.govresearchgate.net In medicinal chemistry, the nitroaromatic fragment is present in various drugs, including antibacterial and antiprotozoal agents, where the bioreduction of the nitro group is often central to their mechanism of action. scielo.br

Rationale and Scope of Investigating Quinoline, 4,6-dinitro-, 1-oxide

The specific compound, this compound, represents a confluence of the three chemical systems discussed above. The rationale for its investigation stems from the unique combination of properties expected from its complex structure.

Electronic Profile: The molecule features a quinoline N-oxide core, which already possesses a modified electronic distribution compared to simple quinoline. The addition of two strongly electron-withdrawing nitro groups at the 4 and 6 positions would drastically lower the electron density of the entire heterocyclic system. This makes the aromatic rings exceptionally susceptible to nucleophilic attack, potentially enabling novel synthetic transformations.

Reactivity: The presence of the N-oxide group can direct substitution patterns and may itself be a reactive site. The combination of the N-oxide and dinitro functionalities creates a molecule with a high degree of activation, making it a potentially valuable, though likely highly reactive, synthetic intermediate.

Research Applications: The high nitrogen and oxygen content, coupled with the dinitro-aromatic structure, suggests potential interest in the field of energetic materials. Furthermore, given the biological activity of many quinoline N-oxides and nitroaromatics, this compound could be investigated as a highly specialized biological probe or a candidate for a hypoxia-activated drug, where the multiple reducible groups (N-oxide and two nitro groups) could play a key role in its mechanism of action.

The investigation of this compound is therefore driven by its potential as a unique building block in organic synthesis and as a molecule with potential applications in materials science and medicinal chemistry.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1596-52-7 chemicalbook.com |

| Molecular Formula | C₉H₅N₃O₅ chemicalbook.com |

| Formula Weight | 235.15 chemicalbook.com |

| Boiling Point | 377.54°C (rough estimate) chemicalbook.com |

| Density | 1.5624 (rough estimate) chemicalbook.com |

| Refractive Index | 1.6500 (estimate) chemicalbook.com |

Structure

3D Structure

Properties

CAS No. |

1596-52-7 |

|---|---|

Molecular Formula |

C9H5N3O5 |

Molecular Weight |

235.15 g/mol |

IUPAC Name |

4,6-dinitro-1-oxidoquinolin-1-ium |

InChI |

InChI=1S/C9H5N3O5/c13-10-4-3-9(12(16)17)7-5-6(11(14)15)1-2-8(7)10/h1-5H |

InChI Key |

QERNYYPEFOVKMT-UHFFFAOYSA-N |

SMILES |

C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |

Canonical SMILES |

C1=CC2=[N+](C=CC(=C2C=C1[N+](=O)[O-])[N+](=O)[O-])[O-] |

Other CAS No. |

1596-52-7 |

Synonyms |

4,6-Dinitroquinoline 1-oxide |

Origin of Product |

United States |

Chemical Transformations and Reactivity of Quinoline, 4,6 Dinitro , 1 Oxide

Electrophilic Substitution Reactions on the Quinoline (B57606) Ring

The N-oxide functional group in quinolines typically directs electrophilic substitution to the C4-position. youtube.com However, in the case of Quinoline, 4,6-dinitro-, 1-oxide, the presence of two strongly deactivating nitro groups significantly reduces the electron density of the aromatic system. These nitro groups, particularly the one at the C4-position, make the quinoline ring highly resistant to conventional electrophilic aromatic substitution reactions. The strong electron-withdrawing nature of the substituents creates a high activation barrier for the attack of electrophiles, making such reactions generally unfavorable under standard conditions.

Nucleophilic Substitution Reactions and Rearrangements Involving the N-Oxide and Nitro Groups

The electron-deficient nature of the 4,6-dinitroquinoline 1-oxide ring makes it highly susceptible to nucleophilic attack. These reactions can proceed through various mechanisms, including rearrangements and substitutions, often involving the N-oxide and nitro functionalities.

Quinoline N-oxides are known to undergo various rearrangement reactions. For instance, under basic conditions, quinoline N-oxides can rearrange, and in the presence of specific reagents like sulfoxides, they can undergo skeletal editing through a nitrogen-to-carbon single atom swap. nih.gov Another example is the reaction of N-lithio-1,2-dihydroquinolines with acid chlorides or esters, which can lead to N-acylated derivatives that subsequently rearrange. bohrium.com While specific studies on 4,6-dinitroquinoline 1-oxide are limited, the general reactivity patterns of quinoline N-oxides suggest its potential to participate in complex rearrangements, especially when activated.

Cine-substitution is a type of nucleophilic aromatic substitution where the incoming nucleophile occupies a position adjacent to the one vacated by the leaving group. This mechanism is common in highly electron-deficient aromatic systems. For heterocyclic N-oxides, the process can be initiated by electrophilic pre-activation. researchgate.net Given the strong electron-withdrawing effects of the two nitro groups in this compound, it is a plausible candidate for cine-substitution reactions. A nucleophile could attack an unsubstituted carbon, leading to a cascade that results in the displacement of a nitro group from an adjacent position.

The high electrophilicity of the dinitro-substituted quinoline ring facilitates reactions with a variety of nucleophiles.

Reaction with Cyanide: The reaction of nitroaromatic heterocyclic compounds with potassium cyanide (KCN) is well-documented. For instance, 6-nitroquinoline (B147349) 1-oxide reacts with KCN in methanol (B129727) to yield a mixture of products including methyl 5-cyano-6-methoxyquinaldimidate 1-oxide and 5-cyano-6-methoxyquinaldamide 1-oxide. youtube.com Similarly, 4-nitroquinoline (B1605747) 1-oxide produces 4-methoxyquinoline (B1582177) 1-oxide in this reaction. youtube.com These reactions often involve the addition of the cyanide ion and sometimes incorporate the solvent (e.g., methanol) into the final product, a process known as alkoxycyanation. clockss.org Based on these precedents, the reaction of 4,6-dinitroquinoline 1-oxide with KCN would be expected to be complex, potentially leading to substitution of one of the nitro groups or addition-elimination products involving both cyanide and an alkoxide from the solvent.

Reaction with Thiocarbamoyl Chloride: Quinoline N-oxide reacts with N,N-diethylthiocarbamoyl chloride to produce S-2-quinolyl N,N-diethylthiocarbamate via nucleophilic attack at the C2-position. msu.edu The reaction mechanism involves the formation of an adduct between the N-oxide and the thiocarbamoyl chloride, which makes the quinoline ring susceptible to nucleophilic attack. In the presence of a base, substitution can also occur at the C3 and C8 positions. msu.edu For 4,6-dinitroquinoline 1-oxide, the extreme electron deficiency would likely facilitate attack at the C2 position, leading to a deoxygenative functionalization and the formation of a sulfur-substituted quinoline derivative.

| Reactant | Related Substrate | Observed Products | Reference |

|---|---|---|---|

| Potassium Cyanide (in Methanol) | 6-Nitroquinoline 1-oxide | Methyl 5-cyano-6-methoxyquinaldimidate 1-oxide, 5-Cyano-6-methoxyquinaldamide 1-oxide | youtube.com |

| Potassium Cyanide (in Methanol) | 4-Nitroquinoline 1-oxide | 4-Methoxyquinoline 1-oxide | youtube.com |

| N,N-Diethylthiocarbamoyl Chloride | Quinoline N-oxide | S-2-Quinolyl N,N-diethylthiocarbamate, O-3-Quinolyl N,N-diethylthiocarbamate | msu.edu |

Reduction Reactions of Nitro and N-Oxide Moieties

The nitro and N-oxide groups are both readily reducible. The reduction of these functionalities in nitroquinoline N-oxides can proceed stepwise or concurrently, depending on the reducing agent and reaction conditions.

The nitro groups can be reduced to amino groups. A common method for this transformation is the use of stannous chloride (SnCl₂) in acidic media, which is effective for a variety of nitroquinolines.

The N-oxide can also be reduced to the corresponding quinoline. In biological systems, the reduction of the related compound 4-nitroquinoline 1-oxide (4NQO) is a critical step in its metabolic activation. It is enzymatically reduced to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which is a proximate carcinogen. This reduction highlights the susceptibility of the N-oxide and nitro groups to biological reductants. Complete reduction of both nitro groups and the N-oxide would yield 4,6-diaminoquinoline.

| Functional Group | Reducing Agent/Condition | Product | Reference |

|---|---|---|---|

| Nitro Group | Stannous Chloride (SnCl₂) | Amino Group | |

| N-Oxide and Nitro Group (Metabolic) | Enzymatic Reduction | Hydroxyamino Group (from Nitro) |

Oxidative Reactions

While the quinoline ring itself is highly electron-deficient and resistant to further oxidation, the N-oxide moiety can function as an oxygen donor, making the molecule an oxidant in certain contexts. Heteroarene N-oxides are versatile and mild nucleophilic oxidants, particularly in the presence of metal catalysts. The nitrogen-oxygen bond is relatively weak and can undergo heterolytic fragmentation, allowing for the transfer of the oxygen atom to a substrate.

Furthermore, the metabolic processing of the related 4-nitroquinoline 1-oxide involves the generation of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide. msu.edu This oxidative stress is a consequence of the redox cycling of the molecule and its metabolites, rather than a direct oxidation of the parent compound. msu.edu Therefore, while this compound is not typically susceptible to direct oxidative attack, its chemical transformations, particularly reduction, can lead to the generation of oxidative species.

Complexation Chemistry (e.g., with metal ions)

While direct studies on the complexation of this compound are unavailable, the coordination chemistry of related quinoline N-oxides and nitro-substituted ligands can offer a hypothetical framework for its behavior.

General Reactivity of Quinoline N-Oxides and Nitro-Aromatic Ligands:

Quinoline N-oxides are known to act as ligands, coordinating to metal ions primarily through the oxygen atom of the N-oxide group. The lone pairs on the oxygen atom make it an effective donor for a wide range of metal ions. The presence of nitro groups on the quinoline ring is expected to influence its electronic properties and, consequently, its coordinating ability. The strongly electron-withdrawing nature of the two nitro groups in this compound would likely reduce the electron density on the N-oxide oxygen, potentially weakening its donor capacity compared to unsubstituted or electron-donating group-substituted quinoline N-oxides.

Research on other heterocyclic N-oxides, such as quinoxaline-1-oxide, has shown the formation of complexes with various transition metals. isca.in In these complexes, the N-oxide oxygen is a primary coordination site. isca.in The coordination can lead to the formation of mononuclear or polynuclear complexes, depending on the metal ion, the stoichiometry, and the reaction conditions. isca.in For instance, 3d metal chloride complexes of quinoxaline-1,4-dioxide have been prepared and characterized, revealing different coordination modes, including bridging ligands. isca.in

Potential Coordination Modes:

Based on the structure of this compound, several potential coordination modes with metal ions could be postulated:

Monodentate Coordination: The most probable coordination would be through the oxygen atom of the N-oxide functionality.

Bridging Ligand: It is conceivable that the molecule could act as a bridging ligand, with the N-oxide oxygen coordinating to one metal center and one of the nitro groups coordinating to another. The oxygen atoms of the nitro groups also possess lone pairs and could potentially engage in coordination, although this is generally less common than N-oxide coordination.

Chelation: While less likely due to the ring strain it would create, chelation involving the N-oxide oxygen and a nitro group is a remote possibility.

Hypothetical Research Findings:

Were research to be conducted on the complexation of this compound, one might expect to find studies detailing the following:

Synthesis: The synthesis of metal complexes would likely involve the reaction of a metal salt (e.g., chlorides, nitrates, perchlorates) with the ligand in a suitable solvent.

Structural Characterization: Techniques such as single-crystal X-ray diffraction would be essential to definitively determine the coordination geometry around the metal center and the bonding mode of the ligand.

Spectroscopic Analysis: Infrared (IR) spectroscopy would be used to observe the shift in the N-O stretching frequency upon coordination. UV-Vis spectroscopy could provide information about the electronic transitions within the complex. Nuclear Magnetic Resonance (NMR) spectroscopy would help to elucidate the structure of the complexes in solution.

Without dedicated experimental studies, any discussion on the complexation chemistry of this compound remains speculative. Further research is necessary to elucidate the actual behavior of this compound in the presence of metal ions.

Advanced Spectroscopic Elucidation of Quinoline, 4,6 Dinitro , 1 Oxide

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

IR and Raman spectroscopy provide valuable information about the functional groups present in a molecule by analyzing their vibrational modes. For Quinoline (B57606), 4,6-dinitro-, 1-oxide, the following characteristic absorption bands would be expected:

N-O Stretching (N-oxide): A strong absorption band typically appears in the region of 1200-1300 cm⁻¹.

Asymmetric and Symmetric NO₂ Stretching: Two distinct and strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration usually occurs in the 1500-1570 cm⁻¹ range, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹.

C=C and C=N Stretching: The aromatic ring stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are typically seen above 3000 cm⁻¹.

Table 2: Expected IR and Raman Vibrational Frequencies for Quinoline, 4,6-dinitro-, 1-oxide

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |

| Asymmetric NO₂ Stretch | 1500 - 1570 | 1500 - 1570 |

| Symmetric NO₂ Stretch | 1300 - 1370 | 1300 - 1370 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 | 1400 - 1600 |

| N-O Stretch (N-oxide) | 1200 - 1300 | 1200 - 1300 |

| C-H Bending | 700 - 900 | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum of this compound is expected to show multiple absorption bands due to the extended π-conjugated system and the presence of chromophoric groups (nitro and N-oxide). The absorption maxima (λmax) are influenced by π → π* and n → π* transitions. The nitro groups, being strong electron-withdrawing groups, are expected to cause a bathochromic (red) shift in the absorption bands compared to the parent quinoline N-oxide molecule. researchgate.net

Crystallographic Analysis and Solid State Structural Investigations

Correlating Solid-State Structure with Reactivity

Further experimental research, specifically single-crystal X-ray diffraction, would be required to elucidate the solid-state structure of Quinoline (B57606), 4,6-dinitro-, 1-oxide and enable a detailed analysis as per the requested outline.

Structure Reactivity Relationships and Design Principles for Quinoline, 4,6 Dinitro , 1 Oxide Derivatives

Impact of Nitro Groups on Aromaticity and Electron Density Distribution

The presence of two nitro (NO₂) groups has a profound effect on the electronic characteristics of the quinoline (B57606) ring system. Nitro groups are powerful electron-withdrawing groups due to both resonance and inductive effects. This electron-withdrawing nature significantly deactivates the aromatic ring towards electrophilic substitution. nih.gov The strong pull of electrons creates partial positive charges at the ortho and para positions relative to the nitro groups, making these sites less favorable for attack by electrophiles. nih.gov

Influence of the N-Oxide Moiety on Reaction Pathways and Selectivity

The N-oxide group (N⁺→O⁻) introduces a unique set of reactive properties to the quinoline scaffold. This moiety can act as either an electron donor or acceptor through resonance, which modifies the reactivity of the ring in several ways. researchgate.net The N-oxide functionality generally makes the parent heterocyclic compound more water-soluble and can decrease membrane permeability. nih.gov

From a reactivity standpoint, the N-oxide group activates the C2 and C4 positions of the quinoline ring, making them more electrophilic and thus prime targets for nucleophilic attack. beilstein-journals.orgquimicaorganica.org This occurs because the positively charged nitrogen atom enhances the electron deficiency at these positions. For instance, quinoline N-oxides readily react with various nucleophiles, leading to functionalization at the C2 position. beilstein-journals.org The reaction often proceeds via a deoxygenative pathway, where the oxygen atom is transferred from the N-oxide to another reagent or eliminated. beilstein-journals.org This dual role of activating the ring for nucleophilic attack while also being a potential leaving group (as oxygen) provides diverse reaction pathways. beilstein-journals.orgresearchgate.net

Positional Effects of Substituents on Chemical Behavior

The specific placement of the nitro groups at C4 and C6, combined with the N-oxide at position 1, creates a highly activated system for nucleophilic aromatic substitution (SNAr). Halogenated quinolines are known to undergo nucleophilic substitution readily at the 2 and 4 positions. quimicaorganica.org In the case of 4,6-dinitroquinoline-1-oxide, the nitro group at the C4 position, which is already an activated site due to the N-oxide, makes this position exceptionally electrophilic.

Table 1: Influence of Substituents on Quinoline Ring Reactivity

| Substituent | Position | Effect on Electron Density | Impact on Reactivity |

|---|---|---|---|

| N-Oxide | 1 | Increases electron density on O; Decreases on C2, C4 | Activates C2 and C4 for nucleophilic attack; Directs electrophiles to C4 quimicaorganica.org |

| Nitro Group | 4 | Strongly decreases | Strongly activates the ring for nucleophilic attack at C4 |

Rational Design Strategies for Chemical Modification

The distinct reactivity patterns of quinoline, 4,6-dinitro-, 1-oxide provide a clear basis for the rational design of new derivatives. researchgate.netmanchester.ac.uk Knowledge of its structure-activity relationships allows for targeted chemical modifications. nih.gov

Key strategies include:

Nucleophilic Aromatic Substitution (SNAr): The high electrophilicity of the C4 position makes it an ideal site for introducing a wide variety of nucleophiles (e.g., amines, alkoxides, thiolates) to displace the nitro group. This is a primary strategy for creating diverse analogues. The study of amination on other nitroquinolines supports this approach. mdpi.com

Reduction of Nitro Groups: The nitro groups can be chemically reduced to form amino groups. These amino derivatives can then serve as handles for further functionalization, such as acylation or diazotization, opening pathways to a vast array of new compounds.

Reactions at the N-Oxide Moiety: The N-oxide group can be deoxygenated using reagents like trivalent phosphorus compounds. mdpi.com It can also facilitate C-H functionalization at the C2 position. For instance, metal-free cross-coupling reactions can introduce substituents at the C2 position of quinoline N-oxides. acs.org

Modifying Substituents: If a nucleophile is introduced at the C4 position, that new substituent can itself be modified. For example, if an amino group is introduced, it can be alkylated or arylated to build more complex structures.

These strategies, grounded in the fundamental reactivity of the molecule, allow for the systematic development of novel quinoline derivatives with potentially tailored properties. nih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 5,7-dinitroquinoline (B3054851) |

| 5,7-dinitroquinoline-N-oxide |

| Quinoline |

| 4,6-dinitrobenzothiadiazole |

| 4,6-dinitrobenzoselenadiazole |

| 1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene |

| 2-Arylquinolines |

| 2-Arylpyridines |

| 2,6-dichloro-3-nitropyridine |

| 2-Arylquinolin-1(2H)-olate |

| 5-Arylpenta-2,4-dienal oxime |

| 4-nitropyridine N-oxide |

| 4-methylpyridine N-oxide |

| 4-chloro-8-nitroquinoline |

| 8-(tert-butyl)-2-methyl-5-nitroquinoline |

| 9-(8-nitroquinolin-7-yl)-9H-carbazole |

| (Z)-7-(9H-carbazol-9-yl)-8-(hydroxyimino)quinolin-5(8H)-one |

| 9-(8-isopropyl-2-((8-isopropyl-2-methyl-5-nitroquinolin-6-yl)methyl)-5-nitrosoquinolin-6-yl)-9H-carbazole |

| 1-oxopyrimido[4,5-c]quinoline-2-acetic acid |

| 2-aminopyrimido[4,5-c]quinolin-1(2H)-ones |

| 6-Ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde |

| 3-(1-ethy1‐4‐hydroxy‐2‐oxo‐(1H)‐quinolin‐3‐yl)‐3‐oxopropanoic acid |

Conclusion and Future Research Perspectives

Synthesis and Reactivity: Challenges and Opportunities

The synthesis of "Quinoline, 4,6-dinitro-, 1-oxide" presents notable challenges, primarily due to the directing effects of the substituents on the quinoline (B57606) core. The introduction of multiple nitro groups onto the quinoline N-oxide scaffold requires careful control of reaction conditions to achieve the desired regioselectivity. Traditional nitration methods often lead to a mixture of isomers, making the isolation of the pure 4,6-dinitro derivative a significant hurdle. uop.edu.pkacs.org Overcoming this challenge may lie in the development of novel, highly selective nitration reagents or catalyst systems. One promising approach could be the use of metal-free nitration protocols that have shown success in the selective nitration of other heterocyclic systems. orgchemres.org Furthermore, the synthesis could potentially be achieved through the cyclization of appropriately substituted o-nitroarylacetonitriles, a method that has been successful for other substituted quinoline N-oxides. scispace.comcombichemistry.com

The reactivity of "this compound" is expected to be dominated by its electrophilic nature. The two nitro groups and the N-oxide moiety strongly withdraw electron density from the quinoline ring system, making it highly susceptible to nucleophilic attack. nih.govmdpi.com This presents a wealth of opportunities for the synthesis of novel, highly functionalized quinoline derivatives. Nucleophilic aromatic substitution (SNAAr) reactions are anticipated to be a primary pathway for derivatization. nih.govnih.gov The positions ortho and para to the nitro groups are particularly activated for such substitutions. For instance, reactions with various nucleophiles like amines, alkoxides, and thiolates could lead to the selective replacement of one or both nitro groups, or potentially a hydrogen atom, to introduce new functional groups. researchgate.netresearchgate.net The study of these reactions would not only expand the chemical space around this scaffold but also provide valuable insights into the electronic effects governing the reactivity of polynitro-heterocyclic N-oxides.

A significant opportunity lies in the deoxygenative functionalization of the N-oxide. This strategy has been successfully employed for other quinoline N-oxides to introduce substituents at the C2 position. researchgate.netbeilstein-journals.org Applying such methods to "this compound" could provide access to a new range of derivatives that would be difficult to synthesize through other routes.

Advancements in Spectroscopic and Structural Characterization

A thorough understanding of the structure and properties of "this compound" is paramount for its further development. While detailed spectroscopic data for this specific compound is not widely available in the public domain, advancements in spectroscopic techniques offer powerful tools for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the substitution pattern and electronic environment of the quinoline ring. beilstein-journals.orgrsc.orgtsijournals.comresearchgate.netmdpi.com The chemical shifts of the aromatic protons and carbons will be significantly influenced by the strong electron-withdrawing effects of the nitro groups and the N-oxide functionality, providing valuable data for comparison with theoretical calculations. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, would be instrumental in unambiguously assigning all proton and carbon signals.

Infrared (IR) and Mass Spectrometry (MS): IR spectroscopy will be crucial for identifying the characteristic vibrational frequencies of the nitro groups (typically strong absorptions around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and the N-oxide bond. nih.gov High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula and providing information about fragmentation patterns, which can further aid in structural elucidation. nih.govnih.gov

X-ray Crystallography: The definitive three-dimensional structure of "this compound" can be determined by single-crystal X-ray diffraction. rsc.orgresearchgate.netresearchgate.netnih.gov This technique would provide precise bond lengths, bond angles, and information about the planarity of the molecule and the orientation of the nitro groups. Such data is invaluable for understanding the steric and electronic properties of the compound and for validating computational models.

Advanced spectroscopic methods, such as surface-enhanced Raman spectroscopy (SERS), could also be employed to study the interaction of this molecule with surfaces or other molecules, which is particularly relevant for sensing applications. rsc.org

Expanding the Role of Computational Chemistry in Quinoline N-Oxide Research

Computational chemistry has emerged as an indispensable tool for predicting and understanding the properties and reactivity of molecules like "this compound". Density Functional Theory (DFT) calculations can provide deep insights into its electronic structure, orbital energies (HOMO and LUMO), and charge distribution. These calculations can help to rationalize its reactivity towards nucleophiles, predicting the most likely sites of attack and the activation energies for various substitution reactions.

Recent computational studies on nitro derivatives of quinoline and quinoline N-oxide have already demonstrated the power of these methods in exploring their potential applications. beilstein-journals.orgnih.gov For "this compound", DFT calculations could be used to:

Predict Spectroscopic Properties: Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and electronic absorption spectra can be compared with experimental data to confirm the structure and aid in the interpretation of the spectra.

Analyze Reactivity: Calculation of electrostatic potential maps and Fukui functions can identify the most electrophilic and nucleophilic sites in the molecule, providing a theoretical basis for its observed reactivity.

Investigate Reaction Mechanisms: The transition states and reaction pathways for various nucleophilic substitution and deoxygenation reactions can be modeled to understand the underlying mechanisms and predict the feasibility of different synthetic transformations.

The synergy between experimental work and computational modeling will be crucial for accelerating the exploration of the chemistry of this highly substituted quinoline N-oxide.

Future Directions in the Fundamental Chemistry of Highly Substituted Quinoline N-Oxides

The study of "this compound" opens up several exciting avenues for future research in the broader context of highly substituted quinoline N-oxides.

Development of Novel Synthetic Methodologies: There is a clear need for the development of more efficient and selective methods for the synthesis of polynitro-substituted quinoline N-oxides. This includes exploring novel nitrating agents, catalytic systems, and cyclization strategies. uop.edu.pkiipseries.orgpharmaguideline.com

Exploration of Unprecedented Reactivity: The unique electronic properties of these compounds may lead to novel and unexpected chemical transformations. A systematic investigation of their reactivity with a wide range of nucleophiles and electrophiles could uncover new reaction pathways and lead to the synthesis of novel heterocyclic systems.

Design and Synthesis of Functional Materials: The electron-deficient nature of "this compound" makes it a potential building block for the synthesis of charge-transfer complexes and other functional organic materials. Its ability to act as a strong electron acceptor could be exploited in the design of novel electronic and optical materials.

Investigation of Biological Activity: While this article focuses on the fundamental chemistry, the structural motifs present in highly substituted quinoline N-oxides are often found in biologically active molecules. mdpi.comnih.govnih.govnih.govmdpi.com Future research could explore the potential of "this compound" and its derivatives as scaffolds for the development of new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.